molecular formula C11H17ClN4 B11749668 1-butyl-2-hydrazinyl-1H-1,3-benzodiazole hydrochloride

1-butyl-2-hydrazinyl-1H-1,3-benzodiazole hydrochloride

Cat. No.: B11749668
M. Wt: 240.73 g/mol
InChI Key: XNNWZSLZTXHWII-UHFFFAOYSA-N
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Description

1-Butyl-2-hydrazinyl-1H-1,3-benzodiazole hydrochloride is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2-hydrazinyl-1H-1,3-benzodiazole hydrochloride typically involves the reaction of 1-butyl-1H-benzimidazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2-hydrazinyl-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions are conducted in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-Butyl-2-hydrazinyl-1H-1,3-benzodiazole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor. It can interact with biological macromolecules, influencing their activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-butyl-2-hydrazinyl-1H-1,3-benzodiazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, affecting processes like cell division and apoptosis.

Comparison with Similar Compounds

    1-Butyl-1H-1,3-benzodiazole: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.

    2-Phenyl-1H-1,3-benzodiazole: Contains a phenyl group instead of a butyl group, leading to different chemical and biological properties.

    1-Butyl-2-hydrazino-1H-benzimidazole: Similar structure but may have different reactivity and applications due to the presence of the hydrazino group.

Uniqueness: 1-Butyl-2-hydrazinyl-1H-1,3-benzodiazole hydrochloride is unique due to the presence of both the butyl and hydrazinyl groups, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other benzimidazole derivatives.

Properties

Molecular Formula

C11H17ClN4

Molecular Weight

240.73 g/mol

IUPAC Name

(1-butylbenzimidazol-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C11H16N4.ClH/c1-2-3-8-15-10-7-5-4-6-9(10)13-11(15)14-12;/h4-7H,2-3,8,12H2,1H3,(H,13,14);1H

InChI Key

XNNWZSLZTXHWII-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NN.Cl

Origin of Product

United States

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